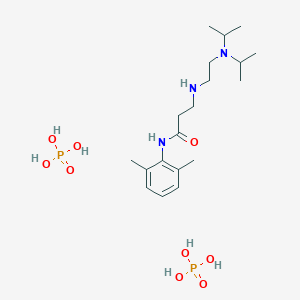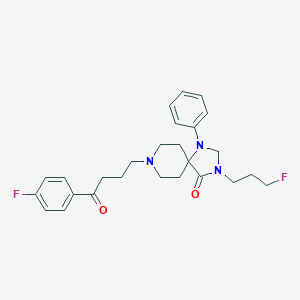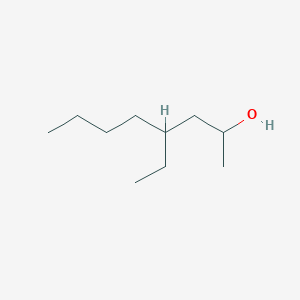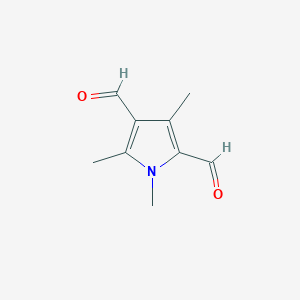
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde (TPDC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPDC is a heterocyclic compound that contains two aldehyde groups, making it an important intermediate in the synthesis of various organic compounds. In
Scientific Research Applications
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has been widely used in scientific research due to its unique properties. One of the most common applications of 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde is in the synthesis of fluorescent dyes. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde can be used as a fluorescent probe to detect various analytes, including amino acids, proteins, and nucleic acids. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has also been used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Mechanism Of Action
The mechanism of action of 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde is not well understood. However, it is believed that 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde acts as a fluorescent probe by binding to specific analytes and emitting light when excited by a light source. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde may also interact with biological molecules, such as proteins and nucleic acids, and affect their function.
Biochemical And Physiological Effects
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde may have antioxidant properties and may protect cells from oxidative stress. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has also been shown to inhibit the growth of certain cancer cells in vitro.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde in lab experiments is its fluorescent properties. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde can be used as a fluorescent probe to detect various analytes, which makes it a valuable tool in biochemical and biomedical research. However, 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has some limitations. It is not stable in aqueous solutions and can undergo hydrolysis, which can affect its fluorescent properties. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde also has a low quantum yield, which can limit its sensitivity in detecting analytes.
Future Directions
There are several future directions for research on 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde. One direction is to explore its potential as a therapeutic agent. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has been shown to inhibit the growth of certain cancer cells in vitro, and further research could explore its potential as an anticancer agent. Another direction is to develop new methods for synthesizing 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde that are more efficient and environmentally friendly. Finally, research could explore the use of 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde in new applications, such as in the development of biosensors for detecting analytes in environmental and clinical samples.
Synthesis Methods
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde can be synthesized using a variety of methods. One commonly used method involves the reaction of 2,4-pentanedione with ammonia in the presence of a catalyst to form 1,3,5-trimethylpyrrole. The resulting pyrrole is then oxidized with potassium permanganate to form 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde. Another method involves the reaction of 1,3,5-trimethylpyrrole with paraformaldehyde in the presence of a catalyst to form 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde.
properties
CAS RN |
102879-52-7 |
|---|---|
Product Name |
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde |
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1,3,5-trimethylpyrrole-2,4-dicarbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-6-8(4-11)7(2)10(3)9(6)5-12/h4-5H,1-3H3 |
InChI Key |
DHRHPJZEESEPCU-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C=O)C)C)C=O |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)C)C=O |
synonyms |
Pyrrole-2,4-dicarboxaldehyde, 1,3,5-trimethyl- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



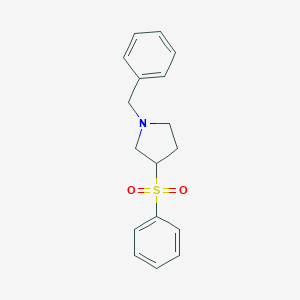
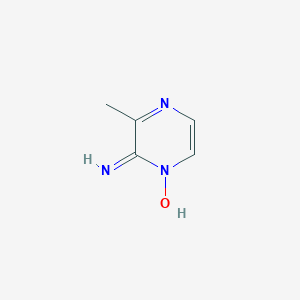
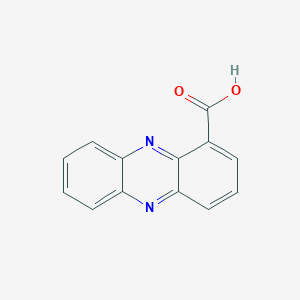
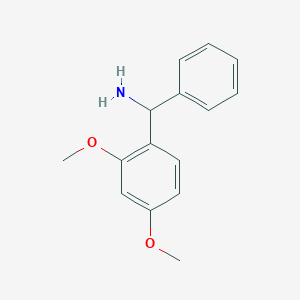
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
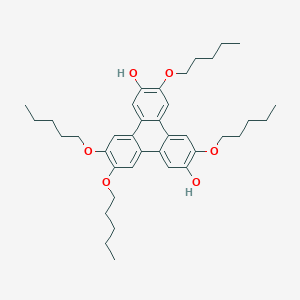
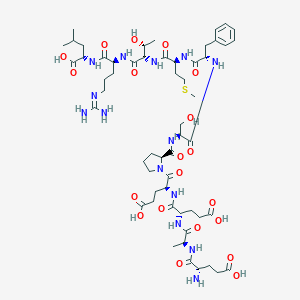
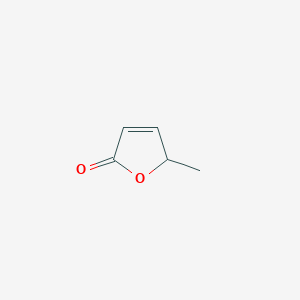
![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)
